N-benzyl-2-bromo-N-propan-2-ylbenzamide
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Description
N-benzyl-2-bromo-N-propan-2-ylbenzamide is a chemical compound with the molecular formula C17H18BrNO and a molecular weight of 332.23500 . It is used in scientific research, with applications ranging from organic synthesis to medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group (a benzene ring attached to a CH2 group), a bromo group (Br), a propan-2-yl group (isopropyl or (CH3)2CH-), and a benzamide group (a benzene ring attached to a CONH2 group) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 332.23500 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .Scientific Research Applications
Antiproliferative and Apoptotic Effects
- Antiproliferative Activity : N-1,3-benzothiazol-2-ylbenzamide derivatives, closely related to N-benzyl-2-bromo-N-propan-2-ylbenzamide, have demonstrated significant antiproliferative activity against human liver hepatocellular carcinoma and breast cancer cell lines. Particularly, certain compounds in this series show a strong inhibitory effect on cell growth and induce apoptosis, especially in breast cancer cell lines (Corbo et al., 2016).
Imaging and Diagnostic Uses
- Melanoma Imaging : Radioiodinated N-(dialkylaminoalkyl)benzamides, similar to this compound, have been used for melanoma imaging. These compounds exhibit high melanoma uptake and tissue selectivity, which is crucial for effective scintigraphy and SPECT imaging in identifying melanoma metastases (Eisenhut et al., 2000).
Photochemical Behavior Studies
- Photochemical Reactions : The photochemical behavior of certain halo-N-pyridinylbenzamides, which share structural similarities with this compound, has been studied. These compounds demonstrate interesting photocyclization reactions and photoreduction processes, providing insights into the photochemical pathways and mechanisms in related benzamide compounds (Park et al., 2001).
Synthesis of Pharmaceutical Compounds
- CCR5 Antagonist Synthesis : Benzamide derivatives, including those related to this compound, have been synthesized and evaluated as non-peptide CCR5 antagonists. These compounds have potential applications in treating various diseases by modulating the CCR5 receptor (Bi, 2015).
Properties
IUPAC Name |
N-benzyl-2-bromo-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-13(2)19(12-14-8-4-3-5-9-14)17(20)15-10-6-7-11-16(15)18/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXZKFPAKHXJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968294 |
Source
|
Record name | N-Benzyl-2-bromo-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5354-32-5 |
Source
|
Record name | N-Benzyl-2-bromo-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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